molecular formula C12H18N2O B15075994 1-Isopropyl-3-(3,5-xylyl)urea CAS No. 100076-49-1

1-Isopropyl-3-(3,5-xylyl)urea

Cat. No.: B15075994
CAS No.: 100076-49-1
M. Wt: 206.28 g/mol
InChI Key: CISRMVBYLJIVTC-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a member of the urea derivatives family, characterized by the presence of an isopropyl group and a xylyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(3,5-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas with high chemical purity. The reaction typically involves the use of simple filtration or routine extraction procedures, avoiding the need for silica gel purification.

Industrial Production Methods: Industrial production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic reagent. Alternative methods that are more sustainable and environmentally friendly are being explored to reduce the environmental impact of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Isopropyl-3-(3,5-xylyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(3,5-xylyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes .

Comparison with Similar Compounds

Comparison: 1-Isopropyl-3-(3,5-xylyl)urea is unique due to the specific positioning of the isopropyl and xylyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

100076-49-1

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-propan-2-ylurea

InChI

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

CISRMVBYLJIVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)C)C

Origin of Product

United States

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